molecular formula C13H12N2O4S B11056758 2-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-1,2-benzothiazol-3(2H)-one 1,1-dioxide

2-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-1,2-benzothiazol-3(2H)-one 1,1-dioxide

Cat. No.: B11056758
M. Wt: 292.31 g/mol
InChI Key: WPSWQFUYPIDPNS-UHFFFAOYSA-N
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Description

2-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-1,2-benzothiazol-3(2H)-one 1,1-dioxide is a heterocyclic compound that combines the structural features of oxazole and benzothiazole. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-1,2-benzothiazol-3(2H)-one 1,1-dioxide typically involves the reaction of 3,5-dimethyl-4-formyl-1,2-oxazole with 2-aminobenzenesulfonamide under specific conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often under reflux conditions to ensure complete reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

2-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-1,2-benzothiazol-3(2H)-one 1,1-dioxide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfone derivatives, while substitution reactions can introduce various functional groups onto the benzothiazole ring .

Scientific Research Applications

2-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-1,2-benzothiazol-3(2H)-one 1,1-dioxide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-1,2-benzothiazol-3(2H)-one 1,1-dioxide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzothiazole and oxazole derivatives, such as:

Uniqueness

The uniqueness of 2-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-1,2-benzothiazol-3(2H)-one 1,1-dioxide lies in its combined structural features of oxazole and benzothiazole, which confer specific chemical and biological properties.

Properties

Molecular Formula

C13H12N2O4S

Molecular Weight

292.31 g/mol

IUPAC Name

2-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-1,1-dioxo-1,2-benzothiazol-3-one

InChI

InChI=1S/C13H12N2O4S/c1-8-11(9(2)19-14-8)7-15-13(16)10-5-3-4-6-12(10)20(15,17)18/h3-6H,7H2,1-2H3

InChI Key

WPSWQFUYPIDPNS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)C)CN2C(=O)C3=CC=CC=C3S2(=O)=O

Origin of Product

United States

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